molecular formula C19H19N3O2 B7825212 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1119499-73-8

1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B7825212
CAS RN: 1119499-73-8
M. Wt: 321.4 g/mol
InChI Key: YVHRNGRYZYXACD-UHFFFAOYSA-N
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Description

1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H19N3O2 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives have been investigated for their anticancer potential. Notably, the compound 2 (4,6-diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile) exhibited high anti-cancer activity against both HepG2 and HCT-116 cell lines, with IC50 values comparable to the reference drug 5-Fu .

Synthetic Strategies

Several methods have been employed to synthesize 1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives. These strategies include microwave-assisted and grinding techniques. Researchers have systematically explored the advantages and drawbacks of these synthetic approaches .

Pharmacological Properties

1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives are part of the pyrazolopyridine family, which includes compounds with diverse pharmacological properties. Some derivatives have been used as anxiolytic drugs (e.g., cartazolate, tracazolate, etazolate) and even in the treatment of pulmonary hypertension (e.g., riociguat) .

Substitution Patterns

Understanding the substituents at positions N1, C3, C4, C5, and C6 is crucial. Researchers have explored the impact of different substituents on the biological activity of these compounds. For instance, 3-methyl-1H-pyrazole or 1H-pyrazole as starting materials lead to distinct 4,6-disubstituted 1H-pyrazolo[3,4-b]pyridines .

Tautomeric Forms

1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exists in two tautomeric forms: the 1H-isomer and the 2H-isomer. These isomers play a role in their biological activity and reactivity .

Structural Similarity to Purine Bases

Due to their close resemblance to purine bases (adenine and guanine), these compounds have attracted medicinal chemists. Over 300,000 structures of 1H-pyrazolo[3,4-b]pyridines and around 83,000 structures of 2H-pyrazolo[3,4-b]pyridines have been reported, emphasizing their significance in drug discovery .

properties

IUPAC Name

1-benzyl-3-cyclopropyl-6-ethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-14-10-15(19(23)24)16-17(13-8-9-13)21-22(18(16)20-14)11-12-6-4-3-5-7-12/h3-7,10,13H,2,8-9,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHRNGRYZYXACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130227
Record name 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

1119499-73-8
Record name 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119499-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-6-ethyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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